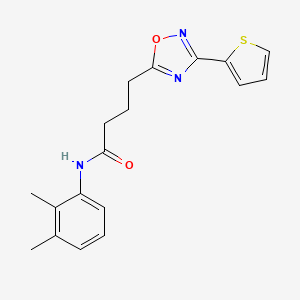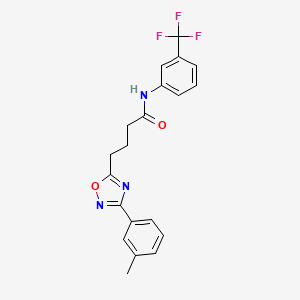
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide, commonly known as HMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMA belongs to the family of quinoline derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of HMA involves the inhibition of various signaling pathways involved in cancer and inflammation. HMA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. HMA also inhibits the NF-κB signaling pathway, which regulates the production of inflammatory cytokines.
Biochemical and Physiological Effects:
HMA has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. HMA has also been shown to modulate the expression of various genes involved in cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HMA is its potent anticancer and anti-inflammatory activity. HMA has also been shown to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of HMA is its poor solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of HMA. One of the areas of interest is the development of more effective formulations of HMA to improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that can be modulated by HMA. Further studies are also needed to evaluate the safety and efficacy of HMA in preclinical and clinical trials.
Conclusion:
In conclusion, HMA is a promising candidate for the development of new therapeutic agents for cancer and inflammation. The compound exhibits potent anticancer and anti-inflammatory activity and has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of HMA and to evaluate its safety and efficacy in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of HMA involves the reaction of 2-hydroxy-6-methylquinoline with 4-methoxybenzaldehyde, followed by the addition of 2-bromoacetophenone and sodium hydride. The resulting product is then subjected to further purification steps to obtain pure HMA.
Applications De Recherche Scientifique
HMA has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that HMA exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. HMA has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-4-13-25-20(14-18)16-21(27(31)28-25)17-29(22-7-11-24(33-3)12-8-22)26(30)15-19-5-9-23(32-2)10-6-19/h4-14,16H,15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICJJRPGILLKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)




